![molecular formula C19H21FN2O2S B2943429 N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide CAS No. 882073-21-4](/img/structure/B2943429.png)
N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide, due to its structural complexity, has been a subject of interest in the synthesis of antimicrobial agents. Studies have shown that compounds with morpholino and sulfanyl groups exhibit good to potent antimicrobial activity. For instance, sulfonamides and carbamates derived from morpholinoaniline, a related compound, demonstrated promising antimicrobial potency against various bacterial strains and fungi. The antimicrobial efficacy of these derivatives was particularly notable in sulfonamide derivatives, which acted as potent antifungal agents compared to their carbamate counterparts (Janakiramudu et al., 2017).
Anticancer Potential
Compounds structurally related to this compound have been explored for their anticancer properties. Novel sulfonamide derivatives, incorporating various functional groups such as adamantyl, indene, and morpholinophenyl, have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines. These studies revealed that certain derivatives exhibit potent anticancer activities, highlighting the potential therapeutic applications of these compounds in cancer treatment (Ghorab et al., 2015).
Modulation of Antibiotic Activity
Another intriguing application of compounds related to this compound is their ability to modulate antibiotic activity against multidrug-resistant strains. For example, 4-(Phenylsulfonyl) morpholine, a compound with structural similarities, was studied for its antimicrobial and modulating activities. It was found that this compound, when combined with antibiotics, could enhance their efficacy against resistant strains of bacteria, providing a novel approach to combatting drug resistance (Oliveira et al., 2015).
Enzyme Inhibition for Therapeutic Applications
The inhibition of specific enzymes by compounds like this compound has therapeutic implications. Research has identified aromatic sulfonamide inhibitors of carbonic anhydrases, which are crucial for various physiological functions. These inhibitors showed significant activity against multiple isoenzymes, suggesting potential applications in treating diseases where carbonic anhydrase activity is implicated (Supuran et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-[(4-fluorophenyl)methylsulfanyl]phenyl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S/c20-16-3-1-15(2-4-16)14-25-18-7-5-17(6-8-18)21-19(23)13-22-9-11-24-12-10-22/h1-8H,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKLUWYUXQQNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

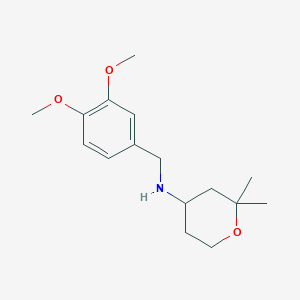
![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2943347.png)
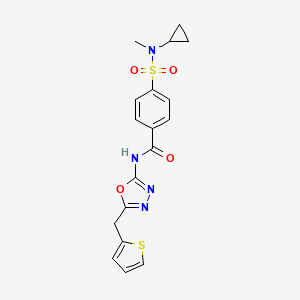
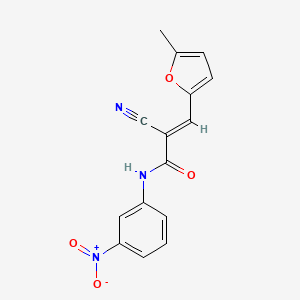
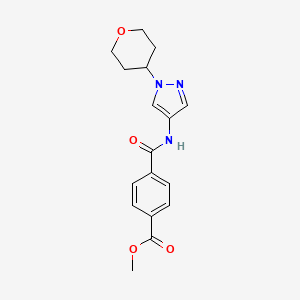
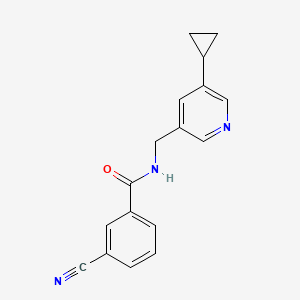
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2943355.png)
![N-butyl-N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2943357.png)
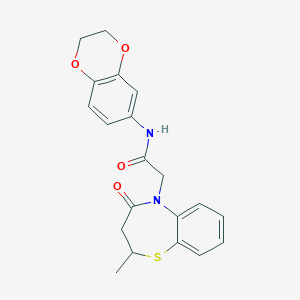
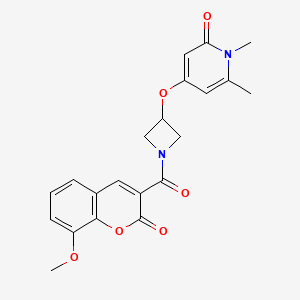
![Tert-butyl (3aR,7aS)-5-[(6-chloropyridazin-3-yl)methyl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2943362.png)
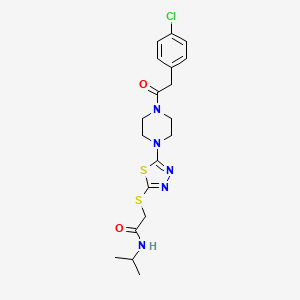
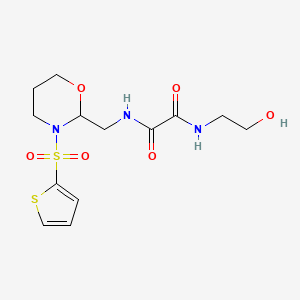
![N-[2-(Benzylamino)-2-oxoethyl]-N-methylbut-2-ynamide](/img/structure/B2943368.png)